7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
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Overview
Description
7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the reaction of a substituted benzene derivative with an appropriate amine under controlled conditions . One common method includes the cyclization of a precursor compound through a series of steps involving condensation, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one
Uniqueness: 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one stands out due to its specific substitution pattern on the benzazepine ring. The presence of methoxy groups at positions 7 and 8 enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
86499-67-4 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
7,8-dimethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-8-4-3-5-12(14)13-9(8)7-11(10)16-2/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
RBMXJQAHEYFBEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC(=O)N2)OC |
Origin of Product |
United States |
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